molecular formula C22H20O6 B2774333 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl propionate CAS No. 159647-57-1

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl propionate

Cat. No.: B2774333
CAS No.: 159647-57-1
M. Wt: 380.396
InChI Key: CVWFQHYNUMSCOI-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl propionate is a complex organic compound that features a unique combination of structural motifs, including a chromenone core, a dihydrobenzo[b][1,4]dioxin moiety, and a propionate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl propionate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Dihydrobenzo[b][1,4]dioxin Moiety: This step can be achieved through a cyclization reaction involving appropriate precursors such as catechols and epoxides.

    Esterification: The final step involves the esterification of the chromenone derivative with propionic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzo[b][1,4]dioxin moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced chromenone derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl propionate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Materials Science: The compound’s properties may be exploited in the design of new materials with specific electronic or optical characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid
  • (E)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene-N-phenylhydrazinecarbothioamide

Uniqueness

What sets 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl propionate apart is its combination of a chromenone core with a dihydrobenzo[b][1,4]dioxin moiety and a propionate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O6/c1-3-16-21(13-5-8-17-19(11-13)26-10-9-25-17)22(24)15-7-6-14(12-18(15)28-16)27-20(23)4-2/h5-8,11-12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWFQHYNUMSCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)CC)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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